This compound represents a structurally sophisticated benzimidazole derivative incorporating distinct pharmacophores: a 2,6-dimethylphenoxy moiety linked via an ethyl bridge to the benzimidazole nitrogen, with a propanol chain attached at the benzimidazole 2-position. Its molecular architecture positions it at the intersection of bioactive heterocyclic chemistry and medicinal chemistry innovation. The deliberate integration of the benzimidazole core—a "privileged scaffold" in drug design—with the lipophilic 2,6-dimethylphenoxy group (recognized in class IB antiarrhythmics) and a terminal alcohol functionality creates a multifunctional molecule warranting detailed investigation. This section systematically explores its structural classification, historical context within benzimidazole chemistry, and broader significance in scientific research.
Structural Classification and Nomenclature
- Core Heterocyclic System: The molecule's foundation is the benzimidazole system—a bicyclic structure formed by fusing benzene and imidazole rings, classified under the broader category of azoles (nitrogen-containing heterocycles). Benzimidazoles are formally categorized as benzo-fused imidazoles or 1H-benzo[d]imidazoles using International Union of Pure and Applied Chemistry (IUPAC) nomenclature [4]. This core is ubiquitous in bioactive molecules, from antiparasitics like albendazole to proton pump inhibitors like omeprazole.
- Key Substituents and Functional Groups:
- 1-Substitution: The benzimidazole nitrogen at position 1 is alkylated by a 2-(2,6-dimethylphenoxy)ethyl group (
-CH₂-CH₂-O-C₆H₃(CH₃)₂-2,6
). The 2,6-dimethylphenoxy moiety is characterized by its lipophilicity and steric bulk, influencing receptor interactions and metabolic stability. The ethylenic linker (-CH₂-CH₂-
) provides conformational flexibility. - 2-Substitution: Position 2 of the benzimidazole core bears a propan-1-ol chain (
-CH₂-CH₂-CH₂OH
). This hydroxymethylene linker introduces hydrogen-bonding capability, hydrophilicity, and potential for derivatization (e.g., esterification, etherification). The terminal primary alcohol is a key polar functional group.
- Systematic IUPAC Name: The systematic name 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propan-1-ol precisely describes the connectivity:
- Root: Propan-1-ol (
CH₃CH₂CH₂OH
). - Attachment: The carbon at position 1 of propanol is attached to the carbon at position 2 of the 1H-benzimidazole system.
- Benzimidazole Substitution: The nitrogen at position 1 of benzimidazole is substituted by a 2-(2,6-dimethylphenoxy)ethyl group (
CH₂CH₂OC₆H₃(CH₃)₂-2,6
). - Alternative Names/Synonyms: While the systematic name is definitive, shorter or alternative names may appear in literature, such as 1-[1-(2-o-Xylyloxyethyl)-benzimidazol-2-yl]propan-1-ol (using "o-xylenol" for 2,6-dimethylphenol) or registry-based identifiers like CID 652963 (PubChem) for the closely related compound 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol [3]. The structural similarity to CID 652963 is noteworthy, differing primarily in the alkyl chain length (propanol vs. ethanol).
- Molecular Formula and Weight: The molecular formula is C₂₁H₂₆N₂O₂, calculated as:
- Carbon: 21 atoms
- Hydrogen: 26 atoms
- Nitrogen: 2 atoms (from benzimidazole)
- Oxygen: 2 atoms (ether and alcohol)The molecular weight is 338.45 g/mol.
- Structural Features Table:
Structural Element | Description | Significance |
---|
Benzimidazole Core | Fused bicyclic system: Benzene + Imidazole (1H-benzo[d]imidazole) | Privileged scaffold for drug discovery; enables π-stacking, hydrogen bonding (N-H), and metal coordination. |
1-Substituent | -CH₂CH₂-O-(2,6-dimethylphenyl) | Introduces lipophilicity, steric bulk; resembles pharmacophore in antiarrhythmics (e.g., Mexiletine framework). |
2-Substituent | -CH₂CH₂CH₂OH (Propan-1-ol chain) | Provides hydrophilicity, H-bond donor/acceptor capability; site for potential metabolism or derivatization. |
2,6-Dimethylphenoxy Group | Aryloxy group with ortho-methyl substituents | Enhances lipophilicity and steric hindrance; influences conformation and potential target binding. |
Historical Context in Benzimidazole Derivative Research
- Early Benzimidazole Chemistry (Pre-20th Century): The benzimidazole core itself has a long history, with its first synthesis traced back to 1872 by H. Ladenburg via the reduction of 2-nitro-4-methylaniline with acetic acid. However, systematic exploration of its chemistry and biological potential accelerated significantly in the 20th century.
- Rise as Privileged Scaffold (Mid-20th Century): The term "privileged scaffold" describes molecular frameworks capable of providing high-affinity ligands for diverse receptors. Benzimidazoles unequivocally earned this status through landmark discoveries:
- Vitamin B₁₂ (Cobalamin): The discovery that 5,6-dimethylbenzimidazole forms the lower axial ligand in cobalamin (Vitamin B₁₂) highlighted its critical biological role in coenzymes [4].
- Anthelmintics: Thiabendazole (introduced 1961) marked the first major commercial benzimidazole anthelmintic, paving the way for numerous derivatives (e.g., albendazole, mebendazole) revolutionizing parasite control.
- Antihypertensives/Antiulcerants: The discovery that benzimidazole-2-thioethers like diltiazem (though primarily a benzothiazepine, its early development involved benzimidazole analogs) and later omeprazole (a proton pump inhibitor prodrug activated within an acidic environment) demonstrated the scaffold's versatility in targeting cardiovascular and gastrointestinal systems.
- Exploration of N-1 and C-2 Substitution (Late 20th Century - Present): The recognition that modification at N-1 and C-2 profoundly impacts biological activity drove extensive research. N-1 alkylation generally increases lipophilicity and modulates pharmacokinetics. C-2 substitution became a major focus:
- Heterocycle Fusion/Extension: Creating tricyclic systems (e.g., imidazo[1,2-a]benzimidazoles) explored for CNS activity.
- Aryl/Alkyl Attachment: Linking diverse aryl, heteroaryl, or alkyl groups to C-2 yielded compounds with anticancer, antiviral, antifungal, and receptor antagonist activities. The specific incorporation of hydroxyalkyl chains at C-2, as seen in the target compound, gained traction partly due to the success of droperidol analogs and the exploration of hydrogen-bonding interactions in target binding. The synthesis of compounds like 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol (CID 652963) exemplifies this trend [3].
- Phenoxyalkyl Linkers and Bioisosterism: The use of -(CH₂)ₙO- linkers to tether aryl groups to nitrogen atoms in heterocycles became a common strategy. The 2-(aryloxy)ethyl motif appears in diverse drugs (e.g., tamoxifen, mexiletine). The 2,6-dimethylphenoxy group specifically gained prominence with mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine), a Class IB antiarrhythmic and analgesic approved in the 1980s [7] [10]. This group is valued for its metabolic stability (resistance to O-dealkylation due to ortho-methyl groups) and optimal steric/electronic profile for sodium channel blockade.
- Convergence in Target Compound: The target compound 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol represents a deliberate convergence of these historical design strategies: 1) the privileged benzimidazole core, 2) N-1 alkylation with a metabolically stable 2-(2,6-dimethylphenoxy)ethyl group (reminiscent of mexiletine's key pharmacophore), and 3) C-2 functionalization with a flexible hydroxyalkyl chain (propanol) to modulate physicochemical properties and enable specific interactions. Its design reflects lessons learned from decades of benzimidazole and aryloxyalkylamine medicinal chemistry.
Table 2: Key Historical Milestones in Benzimidazole Derivative Research Relevant to Target Compound
Period | Milestone/Compound Class | Significance for Target Compound Design |
---|
1872 | First synthesis of Benzimidazole (Ladenburg) | Establishment of the core heterocyclic scaffold. |
1948 | Discovery of 5,6-Dimethylbenzimidazole in Vitamin B₁₂ | Highlighted intrinsic biological relevance of substituted benzimidazoles. |
1961 | Introduction of Thiabendazole (Anthelmintic) | Demonstrated therapeutic potential of simple 2-substituted benzimidazoles; launched major drug class. |
1970s-1980s | Rise of Omeprazole-like PPIs & Diltiazem | Showed versatility of benzimidazole core for diverse targets (H⁺/K⁺ ATPase, Ca²⁺ channels). |
1980s | Approval of Mexiletine (antiarrhythmic/analgesic) | Validated 2,6-dimethylphenoxyalkylamine (esp. -OCH₂CH(CH₃)NH₂) as bioactive motif; key structural element. |
Late 20th C. | Exploration of C-2 Hydroxyalkyl Benzimidazoles (e.g., CID 652963) [3] | Demonstrated feasibility and potential bioactivity of benzimidazoles with terminal alcohol C-2 chains. |
21st Century | Focus on Benzimidazole Hybrids & Targeted Therapies | Context for evaluating hybrid molecules like target compound combining known pharmacophores. |
Significance in Medicinal Chemistry and Organic Synthesis
- Medicinal Chemistry Potential:
- Privileged Scaffold Hybridization: The molecule embodies the strategic combination of two "privileged" structural motifs: the benzimidazole core and the 2,6-dimethylphenoxyethyl group. Hybridization aims to merge the favorable pharmacological profiles or target affinities associated with each motif, potentially leading to novel polypharmacology or enhanced selectivity. Benzimidazoles are recognized for their diverse receptor interactions [4], while the 2,6-dimethylphenoxyethyl group is a hallmark of voltage-gated sodium channel (VGSC) modulators like mexiletine [7] [10]. This suggests potential exploration targets related to ion channel modulation, neuropathic pain, or arrhythmia.
- Targeted Physicochemical Properties: The deliberate structural design modulates key drug-like properties:
- Lipophilicity/Hydrophilicity Balance: The lipophilic benzimidazole and 2,6-dimethylphenoxy moieties are counterbalanced by the hydrophilic propanol tail. Calculated LogP values (estimated) suggest moderate lipophilicity, potentially favorable for membrane permeability and CNS penetration if desired.
- Hydrogen Bonding Capacity: The benzimidazole NH (hydrogen bond donor/acceptor) and the primary alcohol (strong hydrogen bond donor/acceptor) provide significant potential for forming specific interactions with biological targets, influencing binding affinity and selectivity. The alcohol offers a site for prodrug formation (e.g., esters for enhanced absorption).
- Metabolic Considerations: The 2,6-dimethyl substitution on the phenoxy ring sterically hinders O-dealkylation, a common metabolic pathway for simpler aryl alkyl ethers, potentially enhancing metabolic stability. The propanol chain offers sites for oxidative metabolism (hydroxylation, oxidation to acid) or conjugation (glucuronidation).
- Exploration of Structure-Activity Relationships (SAR): This compound serves as a pivotal point for extensive SAR studies:
- Benzimidazole N-1 Chain: Variation in the linker length (
n
in -O-(CH₂)ₙ-) between the phenoxy oxygen and the benzimidazole nitrogen, or branching within this chain. - C-2 Substituent: Systematic alteration of the propanol chain length (ethanol, butanol), conversion to other polar groups (amines, amides, carboxylic acids), or introduction of steric hindrance/unsaturation near the alcohol.
- Benzimidazole Substitution: Introduction of substituents (e.g., halogens, methyl, methoxy) onto the benzimidazole benzene ring to modulate electronic properties, lipophilicity, or target interactions.
- Phenoxy Ring Substitution: Exploring analogs with different ortho substituents (e.g., ethyl, chlorine, methoxy) or modifications to the meta/para positions while retaining the 2,6-dimethyl pattern.
- Organic Synthesis Significance:
- Multistep Synthesis Challenge: The synthesis of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol presents a stimulating challenge requiring sequential functional group transformations and heterocycle formation. A typical route likely involves:
- Synthesis of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazole: This could involve alkylation of benzimidazole with 1-(2-chloroethoxy)-2,6-dimethylbenzene or a Mitsunobu reaction between 2,6-dimethylphenol and N-(2-hydroxyethyl)benzimidazole.
- Functionalization at C-2: Direct electrophilic substitution on the pre-formed N-alkylated benzimidazole is difficult due to reduced nucleophilicity at C-2. The preferred route involves constructing the benzimidazole ring after installing the propanol precursor on an o-phenylenediamine derivative. Common methods include:
- Condensation: Reacting N¹-[2-(2,6-Dimethylphenoxy)ethyl]benzene-1,2-diamine with 4-hydroxypentanoic acid derivatives (e.g., ethyl 4-hydroxypentanoate followed by reduction, or directly with 4-hydroxybutanal under oxidative conditions [9]).
- Coupling/Cyclization: Utilizing methodologies like those generating related structures (e.g., CID 652963) [3], potentially involving intermediates like ethyl 4-(2,6-dimethylphenoxy)acetate or functionalized nitriles.
- Exploration of Novel Methodologies: The synthesis of such complex benzimidazoles drives innovation in:
- Regioselective Alkylation: Controlling mono- vs. di-alkylation on the benzimidazole nitrogens.
- C-2 Functionalization Strategies: Developing efficient methods for introducing diverse carbon substituents, particularly hydroxyalkyl chains, onto the C-2 position, often requiring protection/deprotection schemes for the alcohol.
- Green Chemistry Approaches: Investigating catalyst systems (e.g., BF₃·Et₂O as used in related benzimidazole syntheses [9]) or solvent-free conditions to improve efficiency and sustainability.
- Chirality Considerations: While the parent molecule lacks stereocenters, synthetic intermediates or close analogs might possess chiral elements. The propanol chain could be modified to create chiral centers near the benzimidazole, necessitating asymmetric synthesis techniques. Research into asymmetric autocatalysis, as demonstrated with simpler hydroxyalkyl pyrimidines/pyridines [6], highlights the relevance of chirality in bioactive heterocycles containing alcohol functionalities. Synthesizing enantiopure versions of chiral analogs of this compound would be crucial for biological evaluation.
Table 3: Potential Pharmacological Areas and Synthesis Challenges for Target Compound
Aspect | Significance/Challenge | Research Implication |
---|
Medicinal Potential | Hybrid of Benzimidazole (diverse targets) & 2,6-Dimethylphenoxyethyl (Na⁺ channel block) | Candidate for ion channel modulation (pain, arrhythmia), kinase inhibition, or GPCR modulation; requires target identification/screening. |
Physicochemical Profile | Calculated LogP ~3-4; Moderate MW (338); HBD=2; HBA=4 | Likely favorable for oral absorption (Lipinski compliant); amenable to optimization via C-2 chain modification. |
SAR Exploration | Vary N-1 linker length/rigidity; Modify C-2 chain (length, polarity, branching, bioisosteres); Substitute benzimidazole core | Systematic libraries can identify critical structural features for potency, selectivity, and ADME; crucial for lead optimization. |
Synthetic Challenge | Efficient regioselective N-alkylation; Direct C-2 hydroxyalkylation difficult; Requires multi-step sequence | Drives development of new condensation catalysts (e.g., BF₃·Et₂O [9]), protecting group strategies for alcohols, and tandem cyclization methods. |
Chirality | Molecule is achiral; But chiral analogs (e.g., methyl on propanol chain) are synthetically accessible targets. | Enantioselective synthesis needed for chiral analogs; asymmetric catalysis (e.g., autocatalysis [6]) may be relevant. |